molecular formula C8H9F2NS B2749945 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine CAS No. 2320515-12-4

3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine

Cat. No.: B2749945
CAS No.: 2320515-12-4
M. Wt: 189.22
InChI Key: UQLAUELPEAHQCN-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine: is a heterocyclic compound featuring a four-membered azetidine ring substituted with two fluorine atoms at the 3-position and a thiophen-3-ylmethyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine typically begins with azetidine, thiophen-3-ylmethanol, and fluorinating agents.

    Reaction Steps:

Industrial Production Methods

  • The industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophen-3-ylmethyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Thiophen-3-ylmethyl sulfoxide or sulfone.

    Reduction: 1-(thiophen-3-ylmethyl)azetidine.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules due to its unique structural features.

Biology

  • Potential applications in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.

Medicine

  • Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure which imparts desirable properties like chemical resistance and thermal stability .

Mechanism of Action

Mechanism

  • The exact mechanism of action of 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Molecular Targets and Pathways

  • Potential targets include enzymes involved in metabolic pathways or receptors that mediate cellular signaling. The fluorine atoms can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazetidine: Lacks the thiophen-3-ylmethyl group, making it less versatile in terms of functionalization.

    1-(Thiophen-3-ylmethyl)azetidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

  • The combination of the fluorinated azetidine ring and the thiophen-3-ylmethyl group in 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine provides a unique set of chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,3-difluoro-1-(thiophen-3-ylmethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NS/c9-8(10)5-11(6-8)3-7-1-2-12-4-7/h1-2,4H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLAUELPEAHQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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